molecular formula C16H10BrClO2 B2636308 (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 117238-81-0

(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No. B2636308
CAS RN: 117238-81-0
M. Wt: 349.61
InChI Key: QHXBRTHZGSPBMB-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have attracted considerable attention in the fields of drug invention and development .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, benzofuran substituted chalcone compounds are important directions in anticancer drug research . A novel N-substituted acrylamide monomer was synthesized by reacting (3-Amino-benzofuran-2-yl)- (4-bromophenyl) methanone with acryloylchloride at 0–5 °C .


Molecular Structure Analysis

The molecular structure of the compound was examined using various spectroscopic techniques. The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .


Chemical Reactions Analysis

Benzofuran compounds are synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the yield, melting point, color, and nature of a similar compound were determined .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have developed efficient synthesis methods for benzofuran derivatives, demonstrating their potential as β-amyloid aggregation inhibitors, which are crucial for Alzheimer's disease treatment. The synthesized compounds, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, highlight the versatility of benzofuran scaffolds in medicinal chemistry (Choi et al., 2003).

  • Another study focused on the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone, showcasing the compound's synthesis in aqueous medium, which emphasizes green chemistry approaches (Salari et al., 2017).

  • A study on the facile synthesis of enantiomerically pure diarylethanes starting from similar ketone precursors indicates the importance of these methodologies in producing optically active substances, which are valuable in drug development (Zhang et al., 2014).

Chemical Characterization and Applications

  • The characterization and antimicrobial activity of new benzofuran derivatives synthesized through Knoevenagel condensation highlight the potential application of these compounds in developing new antimicrobial agents (Kenchappa et al., 2016).

  • Research into the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones via ultrasound-assisted Rap–Stoermer reaction offers insights into novel synthetic routes that could be applied in the preparation of complex organic molecules with potential therapeutic uses (Zhang et al., 2012).

Methodological Innovations

  • The development of new synthetic routes for specific (4-chlorophenyl) benzofuran derivatives, such as selective CB2 receptor agonists, underscores the importance of these compounds in pharmaceutical research and their potential therapeutic applications (Luo & Naguib, 2012).

Mechanism of Action

The mechanism of action of benzofuran derivatives is often related to their biological activities. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

The future directions in the study of benzofuran derivatives involve the discovery and development of new antimicrobial agents . This is due to the better resistance of microorganisms towards antimicrobial agents becoming a serious health problem in recent years .

properties

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXBRTHZGSPBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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